![molecular formula C19H10N2O3 B5542350 9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile](/img/structure/B5542350.png)
9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile
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Description
Synthesis Analysis
The synthesis of related compounds involves multicomponent reactions or the reaction of nitro compounds with nucleophiles. For example, 2,4,6-Trinitrotoluene reacts with 1-nitroso-2-naphthol to afford related oxazepine derivatives, where the nitro groups undergo displacement by O- and S-nucleophiles, indicating a method that could potentially apply to the synthesis of 9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile (Samet et al., 2008).
Molecular Structure Analysis
X-ray diffraction and NMR NOE experiments are common techniques used to confirm the structure of synthesized compounds, including those similar to 9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile. These methods have proven effective in elucidating the configuration of complex organic molecules (Samet et al., 2008).
Chemical Reactions and Properties
The chemical reactions involving compounds of this class often involve nucleophilic substitution, where nitro groups are displaced by nucleophiles. This reactivity pattern suggests that 9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile could undergo similar reactions, offering a pathway to various derivatives through selective functional group transformations (Samet et al., 2008).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are closely related to their molecular structure. Although specific data on 9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile is not provided, similar compounds exhibit unique physical properties that can be studied using techniques like X-ray crystallography and NMR spectroscopy (Jones et al., 1996).
Chemical Properties Analysis
The chemical properties of 9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile, such as reactivity towards nucleophiles, stability under various conditions, and potential for further functionalization, are of interest. Studies on similar compounds show a range of reactions including nucleophilic substitution and the potential for creating a variety of derivatives, indicating the versatility of these compounds in synthetic chemistry (Samet et al., 2008).
Scientific Research Applications
Synthesis and Structural Analysis
Research into the synthesis and structural analysis of compounds related to 9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile highlights innovative approaches to creating complex heterocyclic compounds. For example, the synthesis of benzo[f]naphtho[b][1,4]oxazepines from TNT showcases a method for preparing such compounds, indicating the potential for generating various derivatives for further study (Samet et al., 2008). Additionally, the synthesis and photophysical characterization of organotin compounds derived from Schiff bases for OLED applications demonstrate the potential of nitrobenzonitrile derivatives in creating materials with specific photophysical properties (García-López et al., 2014).
Anticancer Activity
The exploration of 9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile derivatives as anticancer compounds has provided valuable insights into their potential therapeutic applications. A study focused on the synthesis and cytotoxic effect of these derivatives against cancerous and normal cell lines, revealing that some compounds exhibit significant activity and operate through tubulin binding, suggesting a mechanism of action similar to that of known anticancer agents (Garbicz et al., 2019).
properties
IUPAC Name |
5-nitro-2-oxatetracyclo[9.8.0.03,8.012,17]nonadeca-1(11),3,5,7,9,12,14,16,18-nonaene-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N2O3/c20-11-13-9-14(21(22)23)10-19-16(13)6-7-17-15-4-2-1-3-12(15)5-8-18(17)24-19/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMESCQUYSMRXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C(C=C(C=C4O3)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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